5-Oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid
Overview
Description
5-Oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid is a crystalline amino acid with the molecular formula C9H9N3O3 and a molecular weight of 207.19 g/mol. This compound plays a vital role in the biosynthesis of various amino acids and polyamines.
Preparation Methods
The synthetic routes and reaction conditions for 5-Oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid are not extensively detailed in the available literature. it is typically synthesized through organic synthesis methods involving the formation of the pyrrolidine ring and subsequent functionalization to introduce the pyrimidinyl and carboxylic acid groups . Industrial production methods are likely to involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions
Scientific Research Applications
5-Oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound plays a role in the biosynthesis of amino acids and polyamines, making it important for studying metabolic pathways.
Industry: The compound can be used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as a precursor in the biosynthesis of amino acids and polyamines, influencing various metabolic processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
5-Oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A derivative of pyrrolidine with a similar structure but different functional groups.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring, offering different reactivity and applications.
Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in various chemical reactions. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c13-7-4-6(8(14)15)5-12(7)9-10-2-1-3-11-9/h1-3,6H,4-5H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOAKXXDZLIAHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=NC=CC=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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